molecular formula C20H23NOS B1613896 3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone CAS No. 898781-90-3

3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1613896
CAS No.: 898781-90-3
M. Wt: 325.5 g/mol
InChI Key: HEBAQIFZJPBNAZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 2'-position of the benzophenone scaffold and methyl substituents at the 3- and 4-positions on the adjacent aromatic ring. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, introduces unique electronic and steric properties to the compound. This structural motif may enhance solubility in polar solvents compared to non-heterocyclic benzophenones, while the methyl groups likely increase hydrophobicity and steric hindrance .

Its synthesis likely involves cross-coupling or alkylation reactions, as seen in related benzophenone derivatives .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-7-8-17(13-16(15)2)20(22)19-6-4-3-5-18(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBAQIFZJPBNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643824
Record name (3,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-90-3
Record name Methanone, (3,4-dimethylphenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,4-Dimethyl-2’-thiomorpholinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2-chloromethylbenzophenone with thiomorpholine under basic conditions can yield the desired product.

    Methylation: The final step involves the methylation of the benzene ring at the 3 and 4 positions.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

3,4-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dimethyl-2’-thiomorpholinomethyl benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring and benzophenone core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs: Thiomorpholinomethyl-Substituted Benzophenones

Fluorinated analogs and other thiomorpholinomethyl benzophenones (Table 1) highlight the impact of substituents on physicochemical properties and applications:

Table 1: Comparison of Thiomorpholinomethyl Benzophenone Derivatives

Compound Name Substituents Key Features Potential Applications
3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone 3,4-dimethyl; 2'-thiomorpholine Increased hydrophobicity from methyl groups; sulfur enhances polar interactions Pharmaceuticals, UV stabilizers
3'-Fluoro-2'-thiomorpholinomethyl benzophenone 3'-fluoro; 2'-thiomorpholine Fluorine improves metabolic stability and electronic effects Medicinal chemistry, agrochemicals
3,4-Difluoro-2'-thiomorpholinomethyl benzophenone 3,4-difluoro; 2'-thiomorpholine Enhanced electronegativity and UV absorption UV filters, coatings
2-(Thiomorpholinomethyl)benzophenone Unsubstituted; 2'-thiomorpholine Baseline structure with moderate polarity Research intermediates
  • Fluorinated Derivatives : The introduction of fluorine atoms (e.g., 3'-fluoro or 3,4-difluoro) enhances electronegativity and UV absorption properties, making these analogs suitable for UV-filtering applications in sunscreens or coatings . Fluorine also improves metabolic stability, a critical factor in drug design .
  • Methyl vs.

Functional Analogs: Substituted Benzophenones

Benzophenones with diverse substituents exhibit varied applications (Table 2):

Table 2: Comparison with Other Benzophenone Derivatives

Compound Name Substituents Key Features Applications
Benzophenone (CAS 119-61-9) Unsubstituted Baseline UV absorption, low polarity Fragrances, plastics, UV curing
Selagibenzophenone B Natural hydroxylated Anticancer activity (in vitro) Pharmaceutical research
Benzophenone-3 2-hydroxy-4-methoxy High UV-filtering efficiency Sunscreens, cosmetics
This compound Thiomorpholine, methyl Enhanced solubility and steric effects Specialty chemicals, drug discovery
  • Unsubstituted Benzophenone: Widely used as a UV stabilizer and fragrance fixative . The absence of polar groups limits its solubility in aqueous environments compared to thiomorpholinomethyl derivatives.
  • Natural Benzophenones: Selagibenzophenone B and related analogs demonstrate anticancer activity, though their structural complexity (e.g., hydroxylation patterns) contrasts with the synthetic thiomorpholinomethyl derivatives .
  • Benzophenone-3: A commercial UV filter with methoxy and hydroxyl groups enabling broad-spectrum UV absorption .

Research and Industrial Implications

  • UV Stabilizers: Its structural similarity to benzophenone-3 suggests applicability in coatings or sunscreens, though further testing is needed to validate efficacy .

Biological Activity

Overview

3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone (CAS No. 898781-90-3) is an organic compound characterized by a benzophenone core with a thiomorpholine ring and two methyl groups. Its molecular formula is C20H23NOS. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and enzyme modulation.

The compound exhibits unique chemical properties due to its structural features, which allow it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate.
  • Reduction : Reduction can convert carbonyl groups to alcohols using agents such as lithium aluminum hydride.
  • Substitution : The thiomorpholine ring can undergo nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or modulate the activity of enzymes involved in various biological processes, potentially affecting metabolic pathways.
  • Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways that are crucial for cellular responses.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. It may help mitigate oxidative stress and promote cell survival in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : In vitro studies demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress in cultured neuronal cells. This effect was associated with reduced levels of reactive oxygen species (ROS) and enhanced cellular antioxidant defenses.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor activity. Its ability to modulate enzyme activity could interfere with tumor growth and proliferation.

Research Findings : In a study involving cancer cell lines, treatment with this compound resulted in decreased cell viability and induced apoptosis. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression.

Scientific Research Applications

The compound is being explored for various applications in scientific research:

  • Pharmaceutical Development : As a building block for synthesizing new therapeutic agents.
  • Biological Studies : Investigating enzyme interactions and receptor binding dynamics.
  • Industrial Uses : Utilized in the production of specialty chemicals and materials.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
BenzophenoneLacks thiomorpholine ringLimited biological activity
ThiomorpholineNo benzophenone coreLimited synthetic applications
3,4-DimethylbenzophenoneSimilar structure but lacks thiomorpholineReduced reactivity

The combination of the thiomorpholine ring with the benzophenone structure provides enhanced reactivity and biological potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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